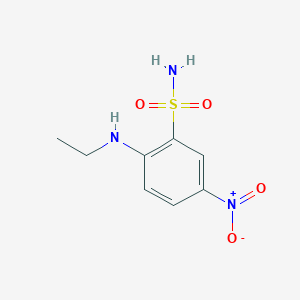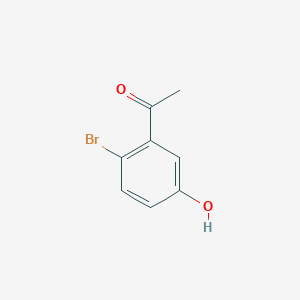
1-(2-Bromo-5-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Safety and Hazards
Métodos De Preparación
The synthesis of 1-(2-Bromo-5-hydroxyphenyl)ethanone can be achieved through several methods:
Bromination of 2-hydroxyacetophenone: This method involves the reaction of 2-hydroxyacetophenone with bromine in an ice bath using chloroform as a solvent.
Bromination in acetic acid: Another method involves the bromination of 2-hydroxyacetophenone in glacial acetic acid under reflux conditions for approximately 2.5 hours.
These methods yield this compound with varying degrees of efficiency and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-5-hydroxyphenyl)ethanone undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes the compound susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom activates the phenyl ring towards electrophilic attack, facilitating the formation of substituted aromatic compounds.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The hydroxyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.
Comparación Con Compuestos Similares
1-(2-Bromo-5-hydroxyphenyl)ethanone can be compared with other similar compounds:
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: This compound has an additional bromine atom on the phenyl ring, which can influence its reactivity and applications.
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: The presence of a chlorine atom instead of a second bromine atom can lead to different chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-(2-bromo-5-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFCXHCWBGEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127422-81-4 |
Source


|
| Record name | 1-(2-bromo-5-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)
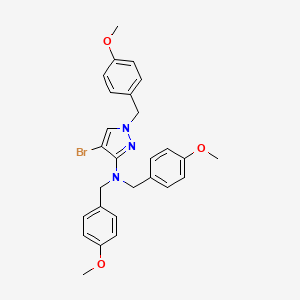
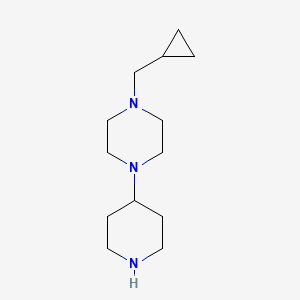


![2-[(Benzyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B1375015.png)
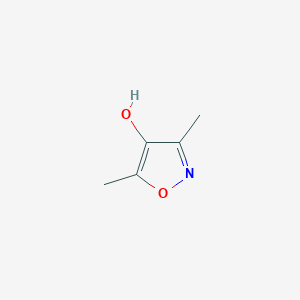

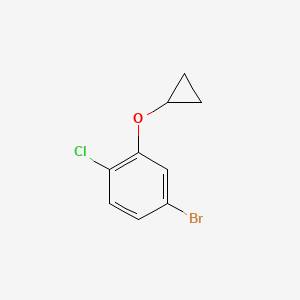
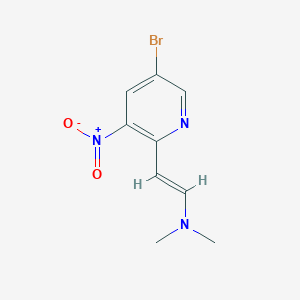
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
